2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that features a brominated aromatic ring and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Bromination: The starting material, 3,5-dimethylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3,5-dimethylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethyl acetate in the presence of a base like potassium carbonate to form 2-(4-bromo-3,5-dimethylphenoxy)ethyl acetate.
Amidation: Finally, the ester is converted to the acetamide by reacting it with methoxyethylamine under suitable conditions, such as heating in the presence of a catalyst like sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The acetamide group can be reduced to an amine under reducing conditions.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include primary amines.
Substitution: Products may include various substituted phenoxyacetamides.
Scientific Research Applications
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
- 2-(4-fluoro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
- 2-(4-iodo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
Uniqueness
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine’s size and electronegativity can affect the compound’s pharmacokinetics and pharmacodynamics, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-9-6-11(7-10(2)13(9)14)18-8-12(16)15-4-5-17-3/h6-7H,4-5,8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBOQMHNVIJPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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